molecular formula C7H3Br2F3 B1597786 1,2-Dibromo-3-(trifluoromethyl)benzene CAS No. 493038-92-9

1,2-Dibromo-3-(trifluoromethyl)benzene

Cat. No. B1597786
CAS RN: 493038-92-9
M. Wt: 303.9 g/mol
InChI Key: OZEVVXUSTAMOBK-UHFFFAOYSA-N
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Description

“1,2-Dibromo-3-(trifluoromethyl)benzene” is a chemical compound with the molecular formula C7H3Br2F3 . It is a derivative of benzene, where two hydrogen atoms are replaced by bromine atoms and one hydrogen atom is replaced by a trifluoromethyl group.


Molecular Structure Analysis

The molecular structure of “1,2-Dibromo-3-(trifluoromethyl)benzene” can be represented by the InChI string: InChI=1S/C7H4BrF3/c8-6-3-1-2-5 (4-6)7 (9,10)11/h1-4H . This indicates that the compound has a benzene ring with two bromine atoms and a trifluoromethyl group attached to it.


Chemical Reactions Analysis

The specific chemical reactions involving “1,2-Dibromo-3-(trifluoromethyl)benzene” are not explicitly mentioned in the retrieved documents .


Physical And Chemical Properties Analysis

The physical and chemical properties of “1,2-Dibromo-3-(trifluoromethyl)benzene” are not explicitly mentioned in the retrieved documents .

Scientific Research Applications

Synthesis of Trifluoromethyl-Substituted Compounds

1,2-Dibromo-3-(trifluoromethyl)benzene is used in the synthesis of various trifluoromethylated di- and terphenyls through Suzuki-Miyaura reactions. This process is noted for its excellent site selectivity due to steric and electronic reasons, favoring the 4-position (Ullah et al., 2011).

Creation of Liquid-Crystalline Properties

The compound is utilized in site-selective Sonogashira cross-coupling reactions, leading to functionalized alkynyl-substituted (trifluoromethyl)benzenes. These reactions have been explored for their potential in creating materials with nematic liquid-crystalline properties, useful for various applications in materials science (Reimann et al., 2012).

Electrophilic Trifluoromethylation

Methyltrioxorhenium is used as a catalyst for the electrophilic trifluoromethylation of aromatic compounds using 1,2-Dibromo-3-(trifluoromethyl)benzene. This method is significant in organic chemistry for introducing trifluoromethyl groups into various aromatic and heteroaromatic compounds (Mejía & Togni, 2012).

Polymer Synthesis

The compound is used in synthesizing hyperbranched poly(arylene ether)s. This involves reactions with different bisphenols to create products with high molecular weight and excellent thermal stability. These polymers have potential applications in various fields including materials science (Banerjee et al., 2009).

Crystal Structure Analysis

1,2-Dibromo-3-(trifluoromethyl)benzene derivatives have been studied for their crystal structures. These studies provide insights into molecular interactions like C–Br...π(arene) interactions, which are crucial for understanding the properties of these compounds in the solid state (Manfroni et al., 2021).

Mechanism of Action

The mechanism of action for “1,2-Dibromo-3-(trifluoromethyl)benzene” is not explicitly mentioned in the retrieved documents .

Safety and Hazards

The safety and hazards associated with “1,2-Dibromo-3-(trifluoromethyl)benzene” are not explicitly mentioned in the retrieved documents .

Future Directions

The future directions for “1,2-Dibromo-3-(trifluoromethyl)benzene” are not explicitly mentioned in the retrieved documents .

properties

IUPAC Name

1,2-dibromo-3-(trifluoromethyl)benzene
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H3Br2F3/c8-5-3-1-2-4(6(5)9)7(10,11)12/h1-3H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OZEVVXUSTAMOBK-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=C(C(=C1)Br)Br)C(F)(F)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H3Br2F3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID60381221
Record name 1,2-dibromo-3-(trifluoromethyl)benzene
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60381221
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

303.90 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

1,2-Dibromo-3-(trifluoromethyl)benzene

CAS RN

493038-92-9
Record name 1,2-dibromo-3-(trifluoromethyl)benzene
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60381221
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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